5-Chloroisatoic anhydride
Overview
Description
5-Chloroisatoic anhydride: is a chemical compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . It is an off-white solid that is slightly soluble in dimethyl sulfoxide (DMSO) . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloroisatoic anhydride can be synthesized from 5-chloro indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . The reaction involves the formation of the anhydride ring through cyclization.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . These methods are efficient but require careful handling due to the high toxicity of phosgene and its analogs .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: This reaction produces carbon dioxide and anthranilic acid.
Alcoholysis: This reaction with alcohols forms esters.
Aminolysis: This reaction with amines forms amides.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent.
Alcoholysis: Alcohols such as methanol or ethanol are used.
Aminolysis: Amines such as methylamine or ethylamine are used.
Major Products:
Hydrolysis: Anthranilic acid and carbon dioxide.
Alcoholysis: Esters of anthranilic acid.
Aminolysis: Amides of anthranilic acid.
Scientific Research Applications
5-Chloroisatoic anhydride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products through the removal of the leaving group and protonation of the carboxylate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Isatoic anhydride: Similar structure but without the chlorine substituent.
5-Fluoroisatoic anhydride: Similar structure with a fluorine substituent instead of chlorine.
5-Nitroisatoic anhydride: Similar structure with a nitro substituent instead of chlorine.
Uniqueness: 5-Chloroisatoic anhydride is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of products formed in its reactions. The chlorine atom can participate in halogen bonding and other interactions, affecting the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
6-chloro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFJMYJVJRSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063592 | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-17-3 | |
Record name | 5-Chloroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroisatoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |
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Record name | 5-Chloroisatoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-chloroisatoic anhydride in organic synthesis?
A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Notably, it is a crucial precursor in preparing 4-quinolinols [, ] and 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones []. These heterocyclic compounds are frequently encountered in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of an anhydride functionality within the molecule makes it highly reactive towards nucleophiles. [, ] This reactivity allows for facile ring-opening reactions, facilitating the formation of various heterocyclic systems. Additionally, the chlorine atom at the 5-position can influence the reactivity and potentially participate in interactions with biological targets. []
Q3: Can you describe a specific example of how this compound has been used to synthesize a biologically relevant molecule?
A3: Researchers have utilized this compound in synthesizing [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H-imidazo[1,5‐a][1,4]benzodiazepine 3‐carboxylate (TCIB). [] TCIB exhibits high affinity for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). This selective binding makes TCIB a valuable tool for studying and understanding the complexities of the BZR system and its implications in various neurological processes.
Q4: Are there any studies investigating the crystal structure of this compound and its implications?
A4: Yes, a study explored the crystal structure of this compound, revealing its crystallization in the noncentrosymmetric space group Pna21. [] The research highlighted the significance of various weak interactions, including N-H...O hydrogen bonds, π-π interactions, C-H...O and lone pair-π interactions, and C-Cl...π interactions, in dictating the three-dimensional arrangement of molecules within the crystal lattice.
Q5: Beyond its synthetic utility, has this compound shown potential in any biological applications?
A5: Research indicates that nanoparticles functionalized with this compound demonstrate selective uptake by pancreatic cancer cells in mice. [] This finding suggests the potential of this compound as a targeting moiety for diagnostic or therapeutic applications related to pancreatic cancer. Further research is necessary to explore this avenue thoroughly.
Q6: Are there any known challenges or limitations associated with using this compound?
A7: One study highlighted a limitation regarding the use of dimethyl carbonate for the N-methylation of this compound. [] It was observed that dimethyl carbonate induced a ring-cleavage reaction, leading to undesired byproducts. This finding underscores the importance of carefully selecting reagents and optimizing reaction conditions when working with this compound.
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